3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolidin-4-one moiety. Key structural attributes include:
- A Z-configuration at the methylidene bridge between the pyrido-pyrimidinone and thiazolidinone rings.
- A 3-methoxypropyl substituent on the thiazolidinone nitrogen.
- A morpholin-4-yl group at the 2-position of the pyrido-pyrimidinone scaffold.
While direct pharmacological data for Compound A are absent in the provided evidence, its structural analogs (e.g., pyrido-pyrimidinones and thiazolidinones) have demonstrated anti-inflammatory, antimicrobial, and kinase-inhibitory activities .
Properties
Molecular Formula |
C20H22N4O4S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O4S2/c1-27-10-4-7-24-19(26)15(30-20(24)29)13-14-17(22-8-11-28-12-9-22)21-16-5-2-3-6-23(16)18(14)25/h2-3,5-6,13H,4,7-12H2,1H3/b15-13- |
InChI Key |
YMDOHXSPQZQCIR-SQFISAMPSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Substrate Preparation :
-
6-Aminouracil or substituted 2-aminopyridine is reacted with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) to form the pyrimidine ring.
-
Morpholine is introduced via nucleophilic aromatic substitution at the C2 position using morpholine and a palladium catalyst under Buchwald-Hartwig conditions.
-
-
Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | 85% yield |
| Solvent | Ethanol | Minimal byproducts |
| Catalyst | Piperidine (10 mol%) | Accelerates reaction |
| Reaction Time | 4 hours | Prevents isomerization |
Functional Group Modifications
Methoxypropyl Side Chain Installation
The 3-methoxypropyl group is introduced via alkylation of the thiazolidinone nitrogen:
Morpholin-4-Yl Group Anchoring
The morpholine ring is typically installed early in the synthesis to avoid side reactions:
-
Method : Palladium-catalyzed C–N coupling using morpholine and a brominated pyrido-pyrimidinone precursor.
-
Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 110°C, 12 hours.
Purification and Characterization
-
Chromatography :
-
Crystallization :
-
Analytical Data :
Challenges and Solutions
-
Stereochemical Control :
-
Byproduct Formation :
Scalability and Industrial Feasibility
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (Hours) |
|---|---|---|---|
| Conventional Heating | 62 | 92 | 18 |
| Microwave-Assisted | 78 | 96 | 4 |
| Flow Chemistry | 71 | 94 | 2 |
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines. The thiazolidinone moiety may enhance the compound's ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound significantly inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased rates of programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a series of disk diffusion tests, the compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli. These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Research indicates that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, making them suitable for treating conditions characterized by chronic inflammation.
Experimental Evidence
In vivo studies involving models of acute inflammation demonstrated that administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compound A belongs to a broader class of thiazolidinone-fused pyrido-pyrimidinones. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Key Structural Features of Compound A and Analogs
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The 3-methoxypropyl group in Compound A introduces steric bulk and hydrophilicity compared to the 2-methoxyethyl () or allyl () groups in analogs. This may enhance solubility but reduce membrane permeability.
Synthetic Pathways :
- Most analogs are synthesized via condensation reactions between thiosemicarbazide derivatives and aldehydes/ketones under reflux or microwave conditions .
- Compound A ’s synthesis likely follows similar protocols but requires precise control of the Z-configuration at the methylidene bridge, as seen in related compounds ().
- 1H-NMR : Thioxo (C=S) protons at δ 3.8–4.2 ppm; morpholine protons as a multiplet at δ 3.6–3.7 ppm.
- 13C-NMR: Carbonyl (C=O) signals at δ 165–175 ppm; thiazolidinone C=S at δ 185–195 ppm.
Biological Activity
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that exhibits significant biological activities. This article reviews its pharmacological properties, particularly focusing on its antimicrobial effects and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a thiazolidine ring and a pyrido-pyrimidine moiety, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 460.57 g/mol. The structural representation is as follows:
Antimicrobial Activity
Recent studies have demonstrated the compound's potent antimicrobial properties against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected bacterial species:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.020 |
| Enterobacter cloacae | 0.004 | 0.008 |
| Pseudomonas aeruginosa | 0.011 | 0.020 |
These findings indicate that the compound exhibits superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin, with efficacy enhanced by the presence of specific functional groups in its structure .
The antimicrobial action of the compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Docking studies suggest that it binds effectively to bacterial targets, which may include enzymes critical for cell wall biosynthesis .
Case Studies
- Study on Gram-positive and Gram-negative Bacteria : A comprehensive evaluation demonstrated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in several instances .
- Fungal Activity Assessment : The compound also exhibited antifungal properties, with MIC values ranging from 0.004 to 0.060 mg/mL against various fungal strains, indicating its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that modifications in the thiazolidine ring significantly influence antimicrobial potency. The presence of a methoxypropyl group enhances lipophilicity, facilitating better membrane penetration and increased bioactivity .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step processes, typically starting with condensation reactions between thiazolidinone precursors and pyridopyrimidine derivatives. Key steps include:
Formation of the thiazolidinone core : React 3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidine with aldehydes under acidic conditions to generate the Z-configuration .
Coupling with pyridopyrimidine : Use a Knoevenagel condensation to introduce the morpholinyl-substituted pyridopyrimidine moiety .
Optimization : Catalysts like piperidine or acetic acid enhance yield (up to 65% reported). Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical .
Table 1: Example Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH, 4Å MS | Toluene | 110 | 58 |
| 2 | Piperidine | Ethanol | 70 | 65 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR confirm substituent positions and Z/E configuration. The thioxo group (C=S) resonates at ~200 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 487.12) .
- HPLC-PDA : Purity >95% is achievable using a C18 column (MeCN:HO = 70:30) .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize assays based on structural analogs (e.g., thiazolidinones and pyridopyrimidines):
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism or crystallographic disorder) be resolved?
Methodological Answer:
- X-ray Crystallography : Refine structures using SHELXL (rigid-bond restraints for disordered moieties) .
- DFT Calculations : Compare experimental and computed NMR/IR spectra to identify dominant tautomers .
- Variable-Temperature NMR : Monitor dynamic processes (e.g., thione-thiol tautomerism) at 298–343 K .
Q. What strategies are effective in designing target-specific biological assays for this compound?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer: Modify key regions and evaluate effects:
- Thioxo Group Replacement : Substitute with oxo or imino groups to assess impact on bioactivity .
- Morpholinyl Modifications : Introduce piperazine or thiomorpholine for enhanced solubility .
- Pyridopyrimidine Substituents : Vary electron-withdrawing groups (e.g., -CF) to tune pharmacokinetics .
Table 2: SAR Observations from Analog Studies
| Modification | Biological Effect | Source |
|---|---|---|
| Thioxo → Oxo | Reduced antimicrobial activity | |
| Morpholinyl → Piperazinyl | Improved CNS penetration | |
| Pyridyl → Pyrimidinyl | Increased kinase inhibition potency |
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. The compound is stable at pH 5–7 but degrades in alkaline conditions .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t) and identify CYP450-mediated metabolites .
- Forced Degradation : Expose to heat (40–60°C), light, and oxidants (HO) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
